N-(9H-xanthen-9-yl)acetamide

Description

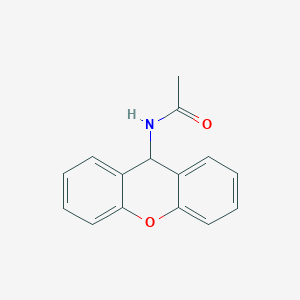

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-xanthen-9-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16-15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)15/h2-9,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXROCKTMQJXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979458 | |

| Record name | N-(9H-Xanthen-9-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-85-3 | |

| Record name | NSC31109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9H-Xanthen-9-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for N 9h Xanthen 9 Yl Acetamide

Established Synthetic Protocols for N-(9H-xanthen-9-yl)acetamide

Condensation-Based Synthetic Approaches and Their Mechanistic Considerations

A traditional and straightforward method for the synthesis of this compound involves the condensation reaction between xanthydrol (9-hydroxyxanthene) and an amide or nitrile. The solubilization of xanthydrol in a suitable solvent like glacial acetic acid facilitates the formation of the xanthylium ion, a key electrophilic intermediate. This carbocation is then susceptible to nucleophilic attack by an electron-rich species, such as the nitrogen atom of an amide or nitrile, leading to the formation of the desired N-substituted xanthene derivative.

The mechanism hinges on the generation of the stable xanthylium cation. The acidic environment promotes the departure of the hydroxyl group from xanthydrol as a water molecule, leaving behind the resonance-stabilized carbocation. The subsequent nucleophilic addition of acetamide (B32628) or other suitable nitrogen-containing nucleophiles completes the synthesis. This approach is exemplified by the synthesis of various 9-xanthenyl derivatives.

Another variation of condensation-based synthesis involves the reaction of a carboxylic acid with an amine in the presence of a condensing agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid, facilitating the formation of an amide bond.

Electrochemical Functionalization Strategies for Xanthen-9-yl Acetamides

In recent years, electrochemical methods have emerged as powerful and sustainable alternatives for the synthesis of this compound and its analogs. These techniques offer the advantage of avoiding harsh reagents and often proceed under mild conditions.

A significant advancement in this area is the direct electrochemical benzylic C-H amination of xanthenes with nitriles. This method allows for the direct formation of a C-N bond at the 9-position of the xanthene ring. The reaction is typically carried out in an undivided cell using graphite (B72142) electrodes. In this process, acetonitrile (B52724) can serve as both the solvent and the nitrogen source, leading to the formation of this compound. This Ritter-type amination has been successfully applied to xanthene and its derivatives.

The proposed mechanism involves the initial anodic oxidation of xanthene to form a radical cation. Subsequent deprotonation yields a benzylic radical, which is then further oxidized at the anode to form the crucial xanthylium cation intermediate. This cation is then trapped by the nitrile (e.g., acetonitrile) to form a nitrilium ion, which upon hydrolysis during workup, yields the final this compound product.

The efficiency and yield of the electrochemical synthesis are highly dependent on the optimization of various reaction parameters. Key factors that have been investigated include the choice of electrolyte, current density, temperature, and electrode materials.

For the direct benzylic C-H amination of xanthenes, studies have shown that using graphite felt for both the anode and cathode can be effective. The reaction is typically performed at a constant current. The supporting electrolyte, such as n-Bu4NPF6, plays a crucial role in maintaining the conductivity of the solution. Research has demonstrated that the yield of this compound can be significantly influenced by these parameters. For instance, under optimized conditions, a 68% isolated yield of this compound has been reported.

Table 1: Optimization of Electrochemical Reaction Conditions for the Synthesis of this compound This table is interactive. Users can sort and filter the data.

| Entry | Anode Material | Cathode Material | Electrolyte | Current (mA) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Graphite Felt | Graphite Felt | n-Bu4NPF6 | 8 | Room Temp. | 5 | 68 | |

| 2 | Carbon Rod | Pt Plate | n-Bu4NPF6 | 8 | 50 | 3 | - |

Direct Benzylic C-H Amination with Nitriles

Exploration of Novel and High-Yield Synthetic Pathways

Beyond the established methods, research continues to explore novel and more efficient synthetic routes to this compound and related compounds. One such approach involves a transition-metal-free, radical- and nucleophile-mediated difunctionalization of olefins. This method utilizes a combination of a radical initiator, such as benzoyl peroxide (BPO), and a strong Brønsted acid, like hexafluorophosphoric acid (HPF6), to generate radicals from xanthene which can then react with olefins and a nitrile nucleophile.

Another innovative strategy is the electricity-driven redox-neutral C(sp3)-H amidation using an N-alkoxyamide as the amidating reagent. This electrochemical method provides a direct and efficient way to achieve C-H functionalization.

Characterization of Synthetic Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of intermediates and transition states. In the synthesis of this compound, the xanthylium cation is a key intermediate. Its formation can be inferred from the reaction conditions and the nature of the products formed.

Cyclic voltammetry is a powerful tool used to study the electrochemical behavior of the reactants and to probe the formation of intermediates. For example, cyclic voltammograms of xanthene can provide information about its oxidation potential, which is the initial step in the electrochemical amination process.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for the characterization of the final product, this compound, as well as any isolable intermediates. The characteristic signals in the 1H and 13C NMR spectra, along with the precise mass measurement from HRMS, confirm the structure of the synthesized compound. For this compound, the 1H NMR spectrum typically shows a characteristic singlet for the acetyl protons and distinct signals for the protons of the xanthene backbone.

Advanced Spectroscopic and Structural Characterization of N 9h Xanthen 9 Yl Acetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-(9H-xanthen-9-yl)acetamide, offering precise information about the atomic connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy is instrumental in determining the configuration of this compound. The chemical shifts and coupling constants of the protons provide a detailed map of the molecular structure.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed:

A multiplet between δ 7.48–7.46 ppm, which corresponds to two aromatic protons. mdpi.com

A multiplet in the range of δ 7.32–7.28 ppm, accounting for two additional aromatic protons. mdpi.com

A multiplet from δ 7.13–7.10 ppm, integrating to four aromatic protons. mdpi.com

A doublet at approximately δ 6.49 ppm with a coupling constant (J) of 9.0 Hz, corresponding to the proton at the 9-position of the xanthene ring. mdpi.com

A broad doublet at δ 6.05 ppm (J = 9.0 Hz), which is attributed to the N-H proton of the acetamide (B32628) group. mdpi.com

A sharp singlet at δ 2.00 ppm, integrating to three protons, which is characteristic of the methyl group of the acetamide moiety. mdpi.com

Interactive ¹H NMR Data Table for this compound and its Derivatives in CDCl₃:

| Compound | Aromatic Protons (ppm) | H-9 (ppm) | N-H (ppm) | Acetyl CH₃ (ppm) | Other Substituents (ppm) |

| This compound | 7.48-7.10 (m, 8H) mdpi.com | 6.49 (d, J=9.0 Hz, 1H) mdpi.com | 6.05 (br d, J=9.0 Hz, 1H) mdpi.com | 2.00 (s, 3H) mdpi.com | - |

| N-(2-Methyl-9H-xanthen-9-yl)acetamide | 7.46-7.00 (m, 7H) mdpi.com | 6.46 (d, J=9.0 Hz, 1H) mdpi.com | 6.00 (br d, J=9.0 Hz, 1H) mdpi.com | 2.01 (s, 3H) mdpi.com | 2.32 (s, 3H, -CH₃) mdpi.com |

| N-(4-Phenyl-9H-xanthen-9-yl)acetamide | 7.60-7.03 (m, 12H) mdpi.com | 6.56 (d, J=9.0 Hz, 1H) mdpi.com | 6.06 (br, J=8.4 Hz, 1H) mdpi.com | 2.02 (s, 3H) mdpi.com | - |

| N-(2-(Trifluoromethyl)-9H-xanthen-9-yl)acetamide | 7.75-7.10 (m, 7H) mdpi.com | ~6.5 (assumed) | ~6.0 (assumed) | 2.00 (s, 3H) mdpi.com | - |

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound.

The ¹³C NMR spectrum in CDCl₃ reveals the following key resonances:

A signal at δ 169.2 ppm, which is assigned to the carbonyl carbon of the acetamide group. mdpi.com

Signals at δ 151.3, 129.8, 129.4, 123.7, 121.3, and 116.8 ppm, corresponding to the various aromatic carbons of the xanthene moiety. mdpi.com

A signal at δ 44.0 ppm, attributed to the C-9 carbon of the xanthene ring, which is attached to the nitrogen atom. mdpi.com

A signal at δ 23.5 ppm, representing the methyl carbon of the acetamide group. mdpi.com

These chemical shifts are consistent with the proposed structure and provide a complete picture of the carbon framework. Studies on derivatives show expected variations in these shifts due to the electronic effects of the substituents. mdpi.com

Interactive ¹³C NMR Data Table for this compound and its Derivatives in CDCl₃:

| Compound | C=O (ppm) | Aromatic Carbons (ppm) | C-9 (ppm) | Acetyl CH₃ (ppm) | Other Substituent Carbons (ppm) |

| This compound | 169.2 mdpi.com | 151.3, 129.8, 129.4, 123.7, 121.3, 116.8 mdpi.com | 44.0 mdpi.com | 23.5 mdpi.com | - |

| N-(2-Methyl-9H-xanthen-9-yl)acetamide | 169.2 mdpi.com | 151.4, 149.2, 133.2, 130.2, 129.8, 129.8, 129.3, 123.5, 121.3, 120.8, 116.7, 116.5 mdpi.com | 44.1 mdpi.com | 23.6 mdpi.com | 20.8 (-CH₃) mdpi.com |

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational Analysis

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful tool for confirming the molecular formula and studying the fragmentation behavior of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

For this compound, the calculated mass for the sodiated molecule ([M+Na]⁺) is 262.0838, and the experimentally found value is 262.0839, which confirms the molecular formula C₁₅H₁₃NNaO₂⁺. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for related N-xanthenyl amides often involve cleavage of the bond between the xanthene moiety and the amide group, leading to characteristic fragment ions.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound and its derivatives typically displays several key absorption bands:

N-H Stretching: A band in the region of 3400-3200 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the amide group. In some cases, intermolecular hydrogen bonding can cause this band to broaden and shift to lower frequencies. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears between 3000 and 2850 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, typically between 1680 and 1630 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the secondary amide. For a polyamide containing a xanthene group, this peak was observed around 1658 cm⁻¹. tandfonline.com

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, appears in the range of 1570-1515 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the xanthene ring give rise to strong bands, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretching: These vibrations produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FTIR data to assign the observed vibrational modes accurately. nih.govgoums.ac.ir

Interactive FTIR Data Table for this compound Functional Groups:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amide N-H | Stretching | 3400-3200 nih.gov |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Amide C=O | Stretching (Amide I) | 1680-1630 tandfonline.com |

| Amide N-H | Bending (Amide II) | 1570-1515 |

| Xanthene C-O-C | Asymmetric/Symmetric Stretching | 1250-1000 |

| Aromatic C=C | Stretching | 1600-1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions within this compound and its derivatives.

The UV-Vis absorption spectrum of xanthene-based compounds is characterized by absorption bands in the ultraviolet region, which are due to π-π* transitions within the aromatic system. For some xanthene derivatives, these absorption peaks are observed around 300–350 nm. A polyamide containing a xanthene moiety exhibited an absorption maximum around 342 nm in solution. tandfonline.com

Photoluminescence spectroscopy provides information about the emissive properties of the molecule after electronic excitation. Many xanthene derivatives are known for their fluorescent properties. goums.ac.ir When a solution of a polyamide containing a xanthene group was excited at 342 nm, it showed a strong fluorescence emission at approximately 450 nm. tandfonline.com The study of the electronic absorption and emission properties is crucial for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Packing (if applicable to the compound or closely related analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state, including bond lengths, bond angles, and torsional angles. It also provides invaluable information about the supramolecular arrangement of molecules in the crystal lattice, such as hydrogen bonding and π-π stacking interactions.

While a specific crystal structure for this compound was not found in the search results, the crystal structures of closely related xanthene derivatives have been reported. goums.ac.ir For instance, the analysis of a synthesized xanthene derivative revealed a monoclinic crystal system with a P21/c space group. goums.ac.ir The study of such analogues shows that the xanthene moiety typically adopts a boat or half-chair conformation for its central pyran and outer cyclohexene (B86901) rings, respectively. goums.ac.ir

Theoretical and Computational Chemistry Studies on N 9h Xanthen 9 Yl Acetamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactive behavior of molecules. For N-(9H-xanthen-9-yl)acetamide, these investigations are largely centered on Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for systems of this size.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and ground state electronic properties.

A significant theoretical investigation was conducted on a novel aliphatic-aromatic polyamide containing pendent 9H-xanthene groups, a structure with a repeating unit analogous to this compound. tandfonline.comtandfonline.com In this study, the structural and electronic properties of the xanthene-based polyamide unit were analyzed using the B3LYP functional with a 6-31G(d) basis set. tandfonline.comtandfonline.com Such calculations are foundational for understanding the molecule's stability and intrinsic electronic nature.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

In the DFT study of the related xanthene-based polyamide, the HOMO and LUMO energy levels were calculated to determine the energy band gap (ΔE). tandfonline.comtandfonline.com The analysis revealed that the polyamide unit possesses a significant band gap, which is characteristic of stable chemical structures. tandfonline.com The specific energy values from this study provide an estimate for the electronic properties of this compound due to the structural similarity.

Table 1: Calculated Electronic Properties of a Structurally Related Xanthene-Based Polyamide Unit

| Parameter | Method | Value | Reference |

|---|---|---|---|

| EHOMO | B3LYP/6-31G(d) | -8.14 eV | tandfonline.comtandfonline.com |

| ELUMO | B3LYP/6-31G(d) | -1.19 eV | tandfonline.comtandfonline.com |

This data pertains to a polyamide unit containing the 9H-xanthene structure, not the isolated this compound molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular and intermolecular bonding, and hyperconjugative interactions within a molecule. uni-muenchen.dematerialsciencejournal.org It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structures of lone pairs and bonds. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the energetic significance of these interactions, revealing the stabilizing forces within the molecule. materialsciencejournal.org

While NBO analysis is a powerful tool for understanding the nature of bonding and non-covalent interactions in systems like acetamides nih.gov, specific studies applying this method to this compound have not been identified in the surveyed literature. Such an analysis would be valuable for understanding the interactions involving the acetamide (B32628) group and the bulky xanthene moiety.

Vibrational frequency analysis, performed computationally, is a key tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. DFT calculations can predict the vibrational modes of a molecule, and the calculated frequencies can be correlated with experimental spectra. nih.gov This correlation helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational behavior.

For N-(4-hydroxyl phenyl) acetamide, a related compound, DFT calculations have been successfully used to assign vibrational wavenumbers. nih.gov However, for this compound, specific vibrational frequency analyses correlated with DFT calculations are not present in the available research.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. bohrium.com It is a primary method for calculating electronic absorption spectra (UV-Vis), understanding electronic transitions, and predicting the behavior of molecules upon photoexcitation. bohrium.comchemrxiv.org This analysis is crucial for applications involving photochemistry and photophysics, such as fluorescence. stackexchange.com

The polyamide containing the 9H-xanthene unit was observed to exhibit strong fluorescence, a property directly related to its excited state dynamics. tandfonline.comtandfonline.com While this experimental finding suggests that the xanthene structure is photoactive, specific TD-DFT calculations to model the excited states and photophysical properties of this compound were not found in the reviewed literature.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical investigations, molecular modeling and simulation encompass a range of computational techniques to study molecular behavior. This can include methods like molecular dynamics (MD) simulations to study the temporal evolution of a system or molecular docking to predict binding affinities with a receptor.

For this compound, the primary molecular modeling application found in the literature is the geometry optimization performed as a standard part of DFT calculations. tandfonline.comtandfonline.com This step is crucial for finding the lowest energy conformation of the molecule before calculating other properties. Broader molecular modeling studies, such as molecular dynamics simulations to understand its behavior in solution or in a condensed phase, have not been reported for this specific compound. While molecular docking has been used for other xanthone (B1684191) derivatives in the context of drug discovery, this falls outside the scope of this article. researchgate.net

Molecular Docking Simulations for Interaction Mechanisms with Biological Receptors (e.g., DNA, enzymes)

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction mechanisms between a ligand, such as a xanthone derivative, and a biological receptor at the molecular level. While direct molecular docking studies on this compound are not extensively detailed in the provided search results, research on structurally related xanthone derivatives provides significant insights into their potential interactions with various biological targets, including enzymes.

Studies on various substituted xanthones have demonstrated their potential as inhibitors of enzymes like α-amylase and α-glucosidase. mdpi.com For instance, molecular docking analyses of alkoxy- and imidazole-substituted xanthones have revealed favorable binding energies with these enzymes. mdpi.com The binding energy values (ΔG) for some alkoxy-substituted xanthone derivatives were found to be better than the reference drug, indicating strong inhibitory potential. mdpi.com The docking studies showed that these compounds can adopt specific conformations, such as an S-shape, within the enzyme's active site. mdpi.com

In the context of anticancer research, molecular docking has been employed to elucidate the mechanism of action of novel xanthone derivatives against cell lines like WiDR. dovepress.com These simulations help in identifying the key amino acid residues involved in the binding interactions, which is crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors. Similarly, in the pursuit of new anti-tuberculosis agents, molecular docking of xanthone derivatives with the enzyme KasA, a β-ketoacyl-ACP synthase, has been performed. nih.govresearchgate.net These studies suggest that substitutions on the xanthone core, such as with a sulfonamide group, can lead to potent inhibition of the target enzyme. nih.govresearchgate.net

Furthermore, in the context of viral diseases, derivatives of N-(9-Ethyl-9H-carbazol-3-yl)acetamide linked to other heterocyclic systems have been docked against key proteins of SARS-CoV-2, such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase. semanticscholar.org The results indicated that some of these compounds exhibited strong binding affinities, in some cases even better than standard drugs. semanticscholar.org The interactions observed included hydrogen bonds with crucial amino acid residues like HIS41 and GLY143 in the Mpro active site. semanticscholar.org

The following table summarizes representative binding energy data from molecular docking studies of xanthone derivatives with various enzymes.

| Compound Type | Target Enzyme | Binding Energy (kcal/mol) | Reference |

| Alkoxy-substituted xanthone (6c) | α-glucosidase | -9.17 | mdpi.com |

| Alkoxy-substituted xanthone (6e) | α-glucosidase | -9.41 | mdpi.com |

| Imidazole-substituted xanthone (10c) | α-glucosidase | -9.82 | mdpi.com |

| Imidazole-substituted xanthone (10f) | α-glucosidase | -9.66 | mdpi.com |

| N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivative (9e) | SARS-CoV-2 Mpro | -8.78 | semanticscholar.org |

| N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivative (9h) | SARS-CoV-2 Mpro | -8.76 | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ajrconline.orgnih.gov This methodology is pivotal for predicting the activity of new chemical entities and for guiding the synthesis of more potent analogues. ajrconline.org The use of QSAR is encouraged by regulatory bodies to reduce animal testing. nih.gov

For xanthone derivatives, QSAR studies have been successfully applied to understand their cytotoxic activities against cancer cell lines and their inhibitory effects against Mycobacterium tuberculosis. dovepress.comnih.gov In a study on the cytotoxic effects of ten novel xanthone derivatives on WiDR cell lines, a QSAR model was developed to correlate their activity with specific molecular descriptors. dovepress.com The structures of the xanthones were optimized using the semi-empirical Austin Model-1 (AM1) method. dovepress.com The resulting QSAR equation revealed that the net atomic charges at specific carbon atoms (qC1, qC2, and qC3), the dipole moment (u), and the logarithm of the partition coefficient (logP) were the most influential descriptors for the cytotoxic activity. dovepress.com

The best QSAR equation was reported as: log 1/IC50 = −8.124 qC1 − 35.088 qC2 − 6.008 qC3 + 1.831 u + 0.540 logP − 9.115 dovepress.com This model showed good statistical significance with a correlation coefficient (r) of 0.976 and a cross-validated correlation coefficient (Q²) of 0.651. dovepress.com

Similarly, a QSAR study was conducted on xanthone derivatives as anti-tuberculosis agents. nih.govresearchgate.net The analysis, also using the AM1 method and multi-linear regression, resulted in a model where the activity (Log IC50) was primarily dependent on the atomic charges on carbons C1, C4, and C9 of the xanthone scaffold. nih.govresearchgate.net

The best model from this study was: Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 nih.govresearchgate.net This model had a squared correlation coefficient (r²) of 0.730. nih.govresearchgate.net Based on this QSAR model, it was predicted that 3,6-dihydroxy and 1,3,6-trihydroxy xanthone derivatives with amide, sulfoxide, or carboxylate groups would have good anti-tuberculosis activity. nih.gov

The following table presents the key parameters of the QSAR models for xanthone derivatives.

| Activity | Key Descriptors | QSAR Model Equation | Statistical Parameters | Reference |

| Cytotoxicity (WiDR cells) | qC1, qC2, qC3, u, logP | log 1/IC50 = −8.124 qC1 − 35.088 qC2 − 6.008 qC3 + 1.831 u + 0.540 logP − 9.115 | n=10, r=0.976, Q²=0.651 | dovepress.com |

| Anti-tuberculosis | qC1, qC4, qC9 | Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 | r²=0.730, PRESS=2.11 | nih.govresearchgate.net |

Computational Mechanistic Investigations of Synthetic Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and the factors controlling selectivity. While specific computational studies on the synthesis of this compound were not found, research on related transformations offers valuable mechanistic understanding.

One relevant area is the computational study of radical cyclization reactions for the synthesis of heterocyclic compounds. For example, the 6-exo and 7-endo cyclization of aryl radicals, which can be part of larger heterocyclic structures, has been investigated. conicet.gov.ar Such studies help in understanding the regioselectivity of these reactions, which is dependent on the nature of the bridge connecting the radical center and the double bond. conicet.gov.ar

More directly related is the mechanistic investigation of the reduction of primary amides, including 9H-xanthene-9-carboxamide, using an abnormal N-heterocyclic carbene (aNHC) based potassium complex. rsc.org This study combined experimental work with Density Functional Theory (DFT) calculations to unravel the mechanistic pathway. rsc.org The computational results helped to understand the dual role of the catalyst, involving nucleophilic activation by the aNHC and Lewis acidic activation by the potassium ions. rsc.org The study also involved the characterization of catalytic intermediates, with DFT calculations supporting the proposed structures and reaction steps. rsc.org For instance, the optimized structures of the aNHC complexes and their Highest Occupied Molecular Orbitals (HOMOs) were computed to understand their electronic properties and reactivity. rsc.org

Reactivity, Transformations, and Derivatization Strategies for N 9h Xanthen 9 Yl Acetamide

Further Exploration of Benzylic C-H Functionalization Pathways

The benzylic C-H bond at the 9-position of the xanthene core is a key site for functionalization. researchgate.netclockss.org Electrochemical methods have emerged as a powerful tool for this purpose, enabling C-C and C-N bond formation without the need for catalysts or external chemical oxidants. researchgate.net By adjusting the electrochemical conditions, the functionalization of the benzylic C-H bond can be precisely controlled. researchgate.net

Recent research has demonstrated the electrochemical cross-coupling of xanthenes with terminal alkynes and the Ritter-type amination with nitriles. researchgate.netmdpi.com These reactions proceed under mild conditions and offer a direct route to introduce new functionalities at the benzylic position. For instance, the reaction of xanthene with acetonitrile (B52724) under electrochemical conditions yields N-(9H-xanthen-9-yl)acetamide. mdpi.com

Hypervalent iodine reagents have also been employed for the benzylic oxidation and amidation of xanthenes at room temperature. clockss.org This approach provides a unified synthetic tool for various Csp3-H transformations of the xanthene core. clockss.org

Table 1: Examples of Benzylic C-H Functionalization of the Xanthene Core

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Xanthene | Acetonitrile | Electrochemical Amination | This compound | mdpi.com |

| Xanthene | Terminal Alkyne | Electrochemical Cross-Coupling | Alkyne-substituted xanthene | researchgate.net |

| Xanthene | Iodosobenzene/Potassium Bromide | Benzylic Oxidation | Xanthone (B1684191) | clockss.org |

Novel Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Building upon the foundational C-H functionalization, the development of novel carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is crucial for expanding the chemical space of this compound derivatives. researchgate.netacs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used for C-N bond formation. acs.org These methods could be adapted to couple various nitrogen-containing nucleophiles with a functionalized xanthene core. Furthermore, one-pot multi-component reactions offer an efficient strategy for the synthesis of complex molecules by forming multiple C-C and C-N bonds in a single step. researchgate.net

Research into the synthesis of N-(9H-xanthen-9-yl)aminoalkanamide and N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives has explored their potential as intercalators and antitumor agents. nih.govresearchgate.net While these specific derivatives did not show significant intercalating activity, the synthetic methodologies developed can be applied to create other novel derivatives. nih.govresearchgate.net

Table 2: Potential C-C and C-N Bond Forming Reactions

| Reaction Type | Key Reagents/Catalysts | Potential Products | Reference |

| Palladium-Catalyzed Amination | Pd catalyst, ligand, base | N-Aryl/alkyl xanthene derivatives | acs.org |

| Multi-component Reactions | Various starting materials | Complex heterocyclic xanthene derivatives | researchgate.net |

| Amide Coupling | Coupling agents (e.g., TBTU) | Xanthene-peptide conjugates | nih.gov |

Stereoselective and Regioselective Transformations at the Xanthene Core

Introducing chirality and controlling the position of substituents on the xanthene core are critical for developing compounds with specific biological activities. nih.govcolab.ws

Stereoselective Transformations: The synthesis of chiral derivatives of xanthones has been achieved by coupling with chiral building blocks like amines and amino alcohols to form peptide bonds. nih.gov Enantiomeric purity is often assessed using chiral liquid chromatography. nih.gov The use of chiral auxiliaries in reactions like the Truce-Smiles rearrangement has also been explored to induce chirality. uclan.ac.uk

Regioselective Transformations: The inherent reactivity of the xanthene scaffold often directs functionalization to specific positions. For instance, electrophilic substitution reactions are common on the electron-rich aromatic rings. The introduction of directing groups can further control the regioselectivity of these transformations. colab.ws The synthesis of 1,2-dihydroxy-9H-xanthen-9-one demonstrates the selective functionalization of the xanthene core. mdpi.com

Strategies for Introducing Diverse Substituents on the N-Acetamide Moiety

The N-acetamide group of this compound provides a versatile handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical and biological properties. nih.govacs.org

One common strategy involves the hydrolysis of the acetamide (B32628) to the corresponding amine, which can then be reacted with various electrophiles. For example, reaction with different acid chlorides or activated carboxylic acids would yield a library of N-acylated derivatives. nih.gov

Furthermore, the synthesis of xanthone-based derivatives with functionalized side-arm substituents has been explored to enhance their pharmacological properties. nih.govacs.org For instance, the incorporation of fluorine into a trifluoroacetamide (B147638) group can increase lipophilicity and introduce unique electronic effects. nih.govacs.org The introduction of pharmacologically relevant scaffolds like morpholine (B109124) and piperazine (B1678402) has also been shown to be a viable strategy. nih.govacs.org

Table 3: Examples of N-Acetamide Derivatization

| Starting Material | Reagent | Product Type | Reference |

| N-(9H-xanthen-9-yl)amine | Acid Chloride | N-Acyl xanthene derivative | nih.gov |

| 9-Oxo-9H-xanthen-3-yl intermediate | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | Trifluoroacetamide-containing xanthone | nih.govacs.org |

| 9-Oxo-9H-xanthen-3-yl intermediate | 4-(2-(piperazin-1-yl)ethyl)morpholine | Morpholine-containing xanthone | nih.govacs.org |

Investigations into Supramolecular Assembly and Host-Guest Complexation

The planar and aromatic nature of the xanthene core makes this compound and its derivatives interesting candidates for supramolecular chemistry, particularly in the areas of host-guest complexation and self-assembly. nih.govnih.govrsc.org

Host-Guest Chemistry: The cavity of macrocyclic hosts like cyclodextrins can encapsulate hydrophobic guest molecules, such as the xanthene moiety, in aqueous media. nih.gov This complexation can enhance the solubility and stability of the guest. The formation of such inclusion complexes opens possibilities for drug delivery applications. nih.gov

Supramolecular Assemblies: Amphiphilic molecules containing a hydrophobic xanthene core and a hydrophilic side chain can self-assemble into various nanostructures in solution. rsc.org The nature of these assemblies can be influenced by the structure of the molecule and the surrounding environment. These organized structures could find applications in materials science and nanomedicine. rsc.org Recent strategies have demonstrated photon upconversion based on host-guest chemistry in supramolecular assemblies. nih.gov

Interdisciplinary Research Applications and Mechanistic Insights Involving N 9h Xanthen 9 Yl Acetamide Scaffold

Development of N-(9H-xanthen-9-yl)acetamide in Polymer Science and Nanocomposites

The rigid and bulky nature of the 9H-xanthene group has been leveraged to synthesize advanced polymers and composite materials with unique properties.

The incorporation of the xanthene moiety into polymer backbones can enhance thermal stability and solubility. Researchers have successfully synthesized novel polyamides by incorporating pendent 9H-xanthene groups. nih.gov A new aromatic diamine containing a tetramethyl-9H-xanthene unit, 3,5-diamino-N-(4-(1,3,6,8-tetramethyl-9H-xanthen-9-yl)phenyl)benzamide, was synthesized and subsequently used in a direct polycondensation reaction with adipic acid. This process yielded a new aliphatic-aromatic polyamide with the bulky xanthene groups attached as side chains. The presence of these sterically demanding xanthene skeletons can improve the solubility of the resulting polymers.

The xanthene-containing polymers serve as excellent matrices for the development of advanced hybrid and nanocomposite materials. nih.gov For instance, the polyamide with pendent 9H-xanthene groups has been used to create novel magnetic nanocomposites. nih.gov These materials were prepared by embedding Fe3O4 nanoparticles within the xanthene-polyamide matrix using a solution intercalation technique. The resulting polyamide/Fe3O4 nanocomposites exhibited superparamagnetic properties and showed improved thermal stability compared to the pure polyamide matrix, demonstrating the utility of the xanthene scaffold in engineering functional hybrid materials.

Integration into Novel Polymeric Matrices

Role in Supramolecular Architectures and Ordered Self-Assembly

The rigid, well-defined geometry of the xanthene scaffold makes it an ideal component for constructing complex, ordered supramolecular structures. In a significant advancement, a new class of macrocycles known as "xanthene[n]arenes" has been synthesized. acs.orgethz.ch These molecules are created through the cyclization of xanthene monomers and, unlike many other macrocycles, possess a conformationally restricted bowl shape. acs.orgethz.ch

This intrinsic curvature is a critical feature that facilitates the self-assembly of the macrocycles into larger, noncovalently bonded structures such as molecular capsules. acs.orgchemrxiv.orgchemrxiv.org Specifically, a modified xanthene acs.orgarene was shown to self-assemble into a hydrogen-bonded tetrameric capsule. chemrxiv.orgacs.org The development of these xanthene[n]arenes highlights the potential of the xanthene scaffold as a fundamental building block in supramolecular chemistry for creating large, well-defined container molecules and other complex assemblies. acs.orgchemrxiv.org

Mechanistic Studies of Biological Target Interactions

The this compound scaffold and its derivatives are being investigated for their ability to modulate critical cellular processes, including antioxidant defense pathways and bacterial resistance mechanisms.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a crucial transcription factor that regulates the cellular response to oxidative stress. Research into structurally related xanthone (B1684191) derivatives (which possess a 9H-xanthen-9-one core) has provided significant insights into how this scaffold can modulate the Nrf2 pathway. unich.it Natural and synthetic xanthones have been identified as potent modulators of Nrf2. nih.govunich.it Studies on inflamed human macrophages revealed that certain xanthone derivatives enhance the translocation of Nrf2 into the nucleus. nih.govunich.it This action confirms a direct relationship between the xanthone scaffold and the activation of the Nrf2 pathway, which is a key cellular defense mechanism against inflammation and oxidative stress. nih.govunich.it Natural xanthones like α-mangostin and γ-mangostin have also been shown to exert antioxidant and anti-inflammatory effects through the in vitro and in vivo modulation of the Nrf2 pathway. unich.itresearchgate.net These findings suggest that xanthene derivatives, including this compound, likely operate through a similar mechanism, activating cellular defense by modulating Nrf2.

Bacteria employ sophisticated systems like quorum sensing (QS) for cell-to-cell communication and efflux pumps to expel antimicrobial agents, contributing to multidrug resistance (MDR). mdpi.comresearchgate.net The xanthene scaffold has emerged as a promising structure for disrupting these mechanisms. QS is a process that regulates biofilm formation and the production of virulence factors. mdpi.comnih.gov

In a study focused on discovering bioisosteres for phenothiazines, which are known to inhibit bacterial resistance mechanisms, several 9-xanthenyl derivatives were synthesized and evaluated. mdpi.comresearchgate.net While the compounds showed minimal direct antibacterial activity (MIC > 64 µg/mL), specific xanthene sulfonamide derivatives demonstrated significant inhibition of QS and biofilm formation. mdpi.comresearchgate.net The effectiveness of these compounds was quantified by measuring the reduction in virulence factor production in indicator strains.

| Compound | Target Organism | Activity | Inhibition Results |

|---|---|---|---|

| Xanthene Sulfonamide Derivative 3b | C. violaceum CV026 | Quorum Sensing Inhibition | 48 mm reduction in pigment production |

| Xanthene Sulfonamide Derivative 3c | C. violaceum CV026 | Quorum Sensing Inhibition | 41 mm reduction in pigment production |

| Xanthene Sulfonamide Derivative 3b | S. aureus 272123 | Biofilm Formation Inhibition | 78% reduction |

| Xanthene Sulfonamide Derivative 3c | S. aureus 272123 | Biofilm Formation Inhibition | 79% reduction |

Furthermore, the tricyclic nucleus of xanthenes is considered a key structural feature for inhibiting bacterial efflux pumps. mdpi.com Docking studies have been performed to investigate the interaction of these derivatives with the AcrB protein, which is a component of the AcrAB-TolC efflux system in Gram-negative bacteria. mdpi.com Similarly, chiral amides based on the related xanthone scaffold have been shown to inhibit efflux pumps in both Gram-positive and Gram-negative bacteria. nih.gov These studies suggest that the mechanism of action involves the compound binding to critical sites on the efflux pump transporters, thereby disrupting their function and restoring bacterial susceptibility to antibiotics. mdpi.comnih.gov

Elucidating Mechanisms of Action within Cellular Pathways (e.g., Nrf2 modulation)

Design Principles for New Chemical Entities Based on the this compound Framework

The this compound scaffold serves as a valuable starting point for the design of new chemical entities with diverse therapeutic potential. The inherent structural features of this framework, including the rigid, planar xanthene core and the flexible acetamide (B32628) side chain, provide a unique three-dimensional arrangement that can be systematically modified to optimize interactions with various biological targets. The design of novel derivatives is guided by a combination of structure-activity relationship (SAR) studies, strategic structural modifications, and the application of computational chemistry and molecular modeling techniques.

A central tenet in the design of new molecules from this scaffold is the understanding that the xanthene core often provides the foundational binding affinity through interactions such as π-π stacking with aromatic residues in target proteins. The acetamide moiety, on the other hand, offers a vector for introducing a wide range of substituents that can fine-tune the compound's properties, including its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for elucidating how specific structural features of this compound derivatives influence their biological activity. These studies involve synthesizing a series of analogues with systematic variations and evaluating their effects in biological assays.

Key insights from SAR studies on related xanthone and xanthene scaffolds reveal several important trends:

The Xanthene Core: The tricyclic xanthene system is a privileged scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions. nih.gov Its large, flat surface is ideal for π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. nih.gov The oxygen atom in the central ring can also act as a hydrogen bond acceptor, further anchoring the molecule to its target.

The Acetamide Linker: The acetamide group provides a flexible linker between the rigid xanthene core and various substituent groups. The nitrogen and oxygen atoms of the acetamide can participate in hydrogen bonding, which is often critical for target recognition and binding affinity. The metabolic stability of the acetamide bond is a key consideration, as it is generally more resistant to hydrolysis compared to ester or carbamate (B1207046) linkages.

Substituents on the Acetamide Nitrogen: Modifications at this position have been shown to be a productive strategy for modulating biological activity. For instance, in the context of pyrazolopyrimidine scaffolds, N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical groups without compromising affinity for the target protein, TSPO. nih.gov This suggests that for the this compound framework, exploring a variety of substituents on the acetamide nitrogen could lead to new compounds with improved properties.

Substituents on the Xanthene Ring: The aromatic rings of the xanthene core are amenable to substitution, which can significantly impact a compound's electronic properties, lipophilicity, and steric profile. For example, the addition of hydroxyl groups to the xanthone scaffold (a close analogue) is known to confer potent antioxidant activity. mdpi.com The placement and number of these substituents are critical; for example, 3,6-dihydroxyxanthone exhibits cytotoxic activity against certain cancer cell lines. chemsrc.com

Rationale for Structural Modifications

The design of new chemical entities based on the this compound framework involves strategic modifications to either the xanthene core or the acetamide side chain.

Modifications of the Xanthene Moiety:

Introduction of Heteroatoms: Replacing the oxygen atom of the xanthene with sulfur to form a thioxanthene (B1196266) core can alter the geometry and electronic properties of the scaffold, potentially leading to different biological activities. nih.gov

Ring Substitution: Introducing substituents such as hydroxyl, methoxy (B1213986), or halogen groups onto the aromatic rings of the xanthene can modulate the molecule's solubility, lipophilicity, and ability to interact with specific residues in a binding pocket. For example, methoxy groups can be deprotected to yield hydroxyl groups, which can act as hydrogen bond donors. mdpi.com

Modifications of the Acetamide Moiety:

Chain Extension or Branching: Altering the length and branching of the acetyl group can influence the molecule's flexibility and how it positions itself within a binding site.

Introduction of Functional Groups: Incorporating various functional groups into the acetamide side chain is a common strategy to enhance biological activity and improve physicochemical properties. For example, adding a p-tolyl group to a related isoxazole (B147169) carboxamide derivative enhances hydrophobicity and steric bulk, which can influence binding affinity.

Replacement of the Acetamide Group: While the acetamide group has favorable stability, it can be replaced with other linkers, such as a carbamate, to create prodrugs with enhanced solubility. However, this often comes at the cost of reduced metabolic stability.

Application of Computational Chemistry and Molecular Modeling

Computational tools play a significant role in the rational design of new derivatives of this compound. These methods provide insights into the potential interactions between a designed molecule and its biological target, helping to prioritize which compounds to synthesize and test.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For the this compound scaffold, docking studies can help to visualize how the xanthene core fits into hydrophobic pockets and how the acetamide substituents interact with nearby amino acid residues. This information can guide the design of new derivatives with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors (e.g., electronic properties, steric factors) that influence activity, QSAR models can predict the potency of novel, unsynthesized derivatives.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a particular target can be used to screen virtual libraries of compounds based on the this compound framework to identify those that are most likely to be active.

The integration of these computational approaches with traditional synthetic chemistry and biological testing creates an efficient cycle for the discovery and optimization of new chemical entities derived from the this compound scaffold.

Data Tables

Table 1: Comparison of this compound and Related Analogues

| Compound Name | Key Structural Features | Potential Implications | Reference |

| This compound | Features a stable acetamide group. | Generally more resistant to hydrolysis, potentially leading to a longer in-vivo half-life. | |

| 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate | Contains a carbamate linker and a hydroxypropyl group. | The carbamate may act as a prodrug moiety, and the hydroxypropyl group can enhance solubility. | |

| N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide | The acetamide is replaced by a larger xanthene carboxamide linked to a p-tolyl-isoxazole group. | The p-tolyl group increases hydrophobicity and steric bulk, potentially influencing binding affinity. | |

| N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives | The oxygen in the xanthene ring is replaced by sulfur. | Alters the geometry and electronic properties of the core structure, potentially leading to different biological activities. | nih.gov |

Future Research Trajectories and Broader Academic Perspectives

Emerging Methodologies in Xanthene Chemistry and Their Applicability to N-(9H-xanthen-9-yl)acetamide

Recent years have witnessed the development of novel synthetic strategies for xanthene derivatives that emphasize efficiency, sustainability, and molecular diversity. thieme-connect.com These emerging methodologies, moving beyond traditional approaches, offer significant potential for the synthesis and functionalization of this compound.

Modern synthetic techniques such as microwave-assisted synthesis, electrochemical methods, and the use of eco-friendly catalysts are becoming increasingly prevalent. bohrium.comnih.gov Microwave-assisted methods, for instance, have been shown to increase reaction efficiency, in some cases up to 77%, for the synthesis of xanthene derivatives. nih.gov Electrochemical approaches offer a green alternative for functionalizing the benzylic C-H bond of xanthenes, as demonstrated in the direct amidation of 9H-xanthene to produce this compound. mdpi.com This method avoids harsh reagents and provides a direct route to the target compound.

Furthermore, the development of novel catalytic systems, including template-containing mesoporous molecular sieves like Zn/MCM-41, presents an opportunity for reusable and efficient catalysis in solvent-free conditions. scielo.org.mx Another significant advancement is the THQ (tetrahydroquinoline) structural modification technique, which has been used to shift the emission spectra of xanthene dyes into the near-infrared (NIR-I/II) range, a crucial development for deep-tissue biological imaging. researchgate.net Applying such a strategy to this compound could generate novel NIR probes. The functionalization at the 9-position is a key determinant of the physical, chemical, and biological properties of the xanthene core. nih.govijarsct.co.inresearchgate.net Therefore, these advanced synthetic tools are directly applicable to creating a library of this compound analogs with tailored properties.

| Methodology | Description | Potential Applicability to this compound |

| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions, enabling C-H functionalization under mild conditions. mdpi.com | Direct, green synthesis of the title compound and its derivatives by C-H amidation of the xanthene core. mdpi.com |

| Microwave-Assisted Synthesis | Employs microwave heating to accelerate reaction rates and improve yields. nih.gov | Rapid and efficient synthesis of the xanthene scaffold or subsequent modification of the acetamide (B32628) group. |

| Green Catalysis | Involves the use of reusable and environmentally benign catalysts, such as mesoporous sieves (e.g., Zn/MCM-41). scielo.org.mx | Sustainable production of xanthene precursors or direct synthesis under solvent-free conditions. scielo.org.mx |

| THQ Modification | A structural modification strategy that extends the dye's emission to the near-infrared (NIR) range. researchgate.net | Could be used to develop novel NIR-emitting probes based on the this compound scaffold for in-vivo imaging. |

| Flow Chemistry | Continuous manufacturing process offering precise control over reaction parameters, enhancing safety and scalability. | Potential for large-scale, controlled synthesis of this compound for material or biological applications. |

Interdisciplinary Synergy for Advanced Material Design and Chemical Biology Applications

The unique structural and photophysical properties of the xanthene core make it a "privileged scaffold" in various scientific fields. researchgate.net The future of this compound research lies in harnessing this potential through interdisciplinary collaboration, particularly in advanced material design and chemical biology.

In materials science, xanthene derivatives are being explored as hole-transporting materials in organic electronics, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). researchgate.netacs.org The rigid, electron-rich xanthene structure can be engineered to facilitate efficient charge transfer. acs.org this compound could serve as a key building block, where the acetamide group can be further functionalized to tune solubility, film-forming properties, and electronic energy levels for optimal device performance. Spiro-configured xanthene derivatives, for example, have shown great promise in enhancing the thermal stability and optoelectronic performance of such devices. acs.org

In chemical biology, xanthene-based molecules are indispensable tools, widely used as fluorescent dyes, labels, and probes for bioimaging and sensing. nih.govscbt.com Their applications span fluorescence microscopy, flow cytometry, and the development of responsive sensors for ions and biomolecules. nih.govscbt.com The this compound framework could be adapted to create novel chemical probes. ontosight.ai For instance, the amide moiety could be part of a recognition site for a specific enzyme or analyte, with binding events triggering a change in fluorescence—a "turn-on" or "turn-off" response. The development of fluorogenic probes, which are dark until they react with a target, is a particularly active area of research where modifications of the xanthene structure play a crucial role. nih.gov

| Application Area | Description | Relevance of this compound |

| Organic Electronics | Use in devices like solar cells and OLEDs as hole-transporting materials (HTMs). researchgate.netacs.org | The xanthene core can be functionalized to create novel HTMs with tailored electronic properties and improved stability. acs.org |

| Fluorescent Probes | Design of molecules that signal the presence of specific analytes or biological processes through changes in fluorescence. scbt.comontosight.ai | The scaffold can be modified to create selective probes for bioimaging, with the acetamide group acting as a recognition or modulation site. |

| Thermochromic Materials | Development of materials that change color in response to temperature changes. nih.gov | Xanthene derivatives in their closed-ring (leuco) form can act as color formers in thermochromic systems. nih.gov |

| Drug Discovery | The xanthene nucleus is found in various biologically active compounds with antitumor and antimicrobial properties. nih.govijarsct.co.in | The compound could serve as a fragment or lead structure for developing new therapeutic agents. |

| Photodynamic Therapy | Use of photosensitizers that generate reactive oxygen species upon light activation to destroy diseased cells. scielo.org.mx | The xanthene scaffold can be engineered to act as a photosensitizer for targeted cancer therapy. |

The Role of Theoretical Predictions in Guiding Future Experimental Endeavors

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that guide and accelerate experimental work. For xanthene chemistry, theoretical predictions are crucial for understanding molecular structure, predicting properties, and designing new molecules with desired functions.

Quantum chemical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely employed to investigate the electronic structure and photophysical properties of xanthene derivatives. goums.ac.ir These calculations can predict absorption and emission spectra, helping to rationalize the colors and fluorescence characteristics of these dyes. goums.ac.ir For this compound, DFT calculations could elucidate how substitutions on the xanthene rings or modifications to the acetamide group would affect its optical properties, guiding the synthesis of new fluorescent probes with specific wavelengths.

Theoretical models are also vital for designing molecules for materials science applications. For instance, quantum chemical calculations are used to predict the hyperpolarizability of chromophores for nonlinear optics and to estimate the energy levels (HOMO/LUMO) of potential hole-transporting materials, which is critical for designing efficient organic electronic devices. researchgate.netrsc.org Furthermore, computational approaches can predict the equilibrium between the fluorescent open form and the non-fluorescent closed (lactone) form of xanthene dyes, a key parameter for designing fluorogenic probes. nih.gov Solubility, a critical parameter for many applications, can also be estimated using theoretical frameworks like the Mobile Order theory, which has been applied to predict the solubility of xanthene in various organic solvents. tandfonline.com By simulating molecular properties before undertaking complex and resource-intensive synthesis, researchers can prioritize the most promising candidates, saving time and effort.

| Theoretical Method | Application in Xanthene Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Predicts ground-state properties, molecular geometries, and electronic structures. goums.ac.irmdpi.com | Optimization of the compound's geometry and prediction of its electronic properties to guide further functionalization. |

| Time-Dependent DFT (TD-DFT) | Predicts excited-state properties, including UV-Vis absorption and emission spectra. goums.ac.ir | In-silico design of new fluorescent probes based on the core structure with tailored spectroscopic properties. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to understand dynamic processes and interactions. | Probing interactions with biological targets (e.g., enzymes, DNA) or understanding film formation in materials applications. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method to study large systems (like a protein-ligand complex) with high accuracy for the reactive center. | Investigating potential biological mechanisms of action by modeling the binding of the compound to a target protein. |

| Mobile Order Theory | Predicts the solubility of compounds in various solvents based on molecular structure. tandfonline.com | Estimating solubility to guide formulation for biological assays or material fabrication. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(9H-xanthen-9-yl)acetamide, and how are reaction conditions optimized?

- Answer : The compound is synthesized via metal-free cross-dehydrogenative C-N coupling of azoles with xanthenes. Key steps include:

- Reacting xanthene derivatives with acetamide precursors under catalyst-free conditions.

- Optimizing solvent choice (e.g., acetonitrile or DCM) and temperature (80–100°C) to improve yields .

- Purification via recrystallization or column chromatography to achieve >95% purity. Reaction progress is monitored by TLC, and yields typically range from 65–85% depending on substituent effects .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Distinct peaks include δ = 2.01 ppm (acetamide methyl group) and aromatic protons at δ = 6.52–7.49 ppm. The xanthene core protons appear as multiplets .

- HRMS : Confirm molecular ion [M+H]+ at m/z 240.1024 (C15H14NO2+) .

- Melting Point : Reported as 243–244°C, serving as a purity indicator .

Q. What are the primary research applications of xanthene-derived acetamides in organic chemistry?

- Answer : These compounds serve as:

- Fluorophores : Xanthene cores enable pH-sensitive fluorescence, useful in cellular imaging .

- Synthetic Intermediates : Used to build heterocyclic systems (e.g., thiazolidinones) via amidation or alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reaction yields during synthesis?

- Answer :

- Replicate Experiments : Ensure consistent reagent quality (e.g., anhydrous solvents) and reaction setup.

- Alternative Characterization : Use X-ray crystallography to confirm structure if NMR is ambiguous.

- Yield Optimization : Screen additives (e.g., iodine or TEMPO) to suppress side reactions in cross-coupling steps .

Q. What mechanistic insights govern the metal-free C-N coupling of xanthenes with acetamides?

- Answer : The reaction likely proceeds via:

- Radical Pathway : Initiated by thermal or photolytic cleavage of C-H bonds in xanthenes.

- Electron-Deficient Intermediates : Acetamide acts as a nucleophile, attacking xanthene-derived radicals. Computational studies (DFT) can map transition states and substituent effects .

Q. How do substituents on the xanthene core influence the biological activity of this compound derivatives?

- Answer :

- Electron-Withdrawing Groups (e.g., -NO2): Enhance antioxidant activity by stabilizing radical intermediates .

- Hydrophobic Substituents : Improve membrane permeability in cytotoxicity assays.

- Validation : Use in vitro antiplatelet assays (e.g., inhibition of ADP-induced aggregation) to quantify structure-activity relationships .

Q. What strategies mitigate purification challenges for this compound derivatives?

- Answer :

- Recrystallization Solvents : Use ethanol/water mixtures for high-polarity derivatives.

- Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for complex mixtures.

- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ 2.01 (s, 3H), 5.97 (brd, J=8.2 Hz, 1H), 6.52–7.49 (m, aromatic H) |

| 13C NMR (CDCl3) | δ 169.01 (C=O), 151.16 (xanthene C-O), 129.30–116.66 (aromatic C) |

| HRMS (ESI-TOF) | m/z 240.1024 [M+H]+ (Calcd for C15H14NO2+) |

Table 2 : Optimization of Reaction Yields

| Condition | Solvent | Temperature | Yield |

|---|---|---|---|

| Standard | CH3CN | 80°C | 78% |

| With TEMPO (10 mol%) | DCM | 25°C | 65% |

| Photolytic | Toluene | 100°C | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.